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1-(Naphthalen-2-yl)-3-phenylurea

Cat. No.: B10803843
CAS No.: 4527-44-0
M. Wt: 262.30 g/mol
InChI Key: MLWGGCOCOBXOFA-UHFFFAOYSA-N
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Description

Significance of Urea (B33335) Scaffold in Contemporary Chemical and Biological Research

The urea scaffold (-NH-CO-NH-) is a key structural motif in a multitude of biologically active compounds. Its defining feature is the ability of the carbonyl oxygen to act as a hydrogen bond acceptor, while the N-H groups serve as hydrogen bond donors. This dual nature allows urea derivatives to form strong and specific interactions with biological targets such as enzymes and receptors, which is fundamental to their pharmacological effects. The incorporation of a urea functionality can also modulate a molecule's physicochemical properties, including solubility and lipophilicity, thereby influencing its pharmacokinetic profile.

Historical Context of Naphthalene (B1677914) and Phenyl Moieties in Bioactive Compounds

The naphthalene and phenyl moieties are prevalent in a vast number of pharmaceuticals and biologically active compounds. The phenyl group , a simple aromatic ring, is a fundamental building block in many drugs due to its ability to engage in various non-covalent interactions, including van der Waals forces and pi-stacking with aromatic residues in proteins.

The naphthalene ring system , consisting of two fused benzene (B151609) rings, offers a larger, more lipophilic, and geometrically distinct scaffold compared to a single phenyl ring. Historically, naphthalene derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties. The extended aromatic system of naphthalene can lead to enhanced binding affinity for certain biological targets.

Overview of Research Trajectories for Arylurea Compounds

Arylurea compounds, which feature at least one aryl group attached to a urea nitrogen, have been the subject of extensive research in medicinal chemistry. A significant area of investigation has been their development as kinase inhibitors . Many successful anti-cancer drugs, such as Sorafenib and Lenvatinib, are diarylureas that target various protein kinases involved in tumor growth and angiogenesis. Research continues to explore novel arylurea derivatives with improved potency, selectivity, and resistance-breaking profiles. Beyond oncology, arylureas have been explored for their potential as antiviral, antibacterial, and anticonvulsant agents.

Academic Research Objectives and Scope for 1-(Naphthalen-2-yl)-3-phenylurea (B1617819)

Given the established importance of the urea scaffold and the bioactive nature of naphthalene and phenyl groups, This compound represents a compound of significant academic interest. The primary research objectives for this molecule would be to synthesize and characterize it, followed by a comprehensive evaluation of its biological activities. The scope of such research would logically extend to:

Anticancer activity: Investigating its potential to inhibit the proliferation of various cancer cell lines, potentially through kinase inhibition, as is common for diarylureas.

Enzyme inhibition: Screening against a panel of enzymes to identify potential targets, which could unveil novel therapeutic applications.

Antimicrobial activity: Assessing its efficacy against a range of pathogenic bacteria and fungi.

While detailed experimental data on this compound is not widely available in published literature, its structural motifs strongly suggest it as a candidate for such investigations.

Chemical and Physical Properties of this compound

The fundamental properties of a compound are crucial for understanding its behavior and potential applications. Below is a summary of the computed and experimental properties of this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₇H₁₄N₂O PubChem nih.gov
Molecular Weight 262.31 g/mol PubChem nih.gov
CAS Number 6299-42-9 PubChem nih.gov
Appearance White to off-white powder (predicted) ---
Melting Point Not available ---
Boiling Point 359.6 °C at 760 mmHg (predicted) chem960.com chem960.com
Density 1.286 g/cm³ (predicted) chem960.com chem960.com
LogP (octanol/water) 3.7 (predicted) PubChem nih.gov
Hydrogen Bond Donors 2 PubChem nih.gov
Hydrogen Bond Acceptors 1 (carbonyl oxygen) PubChem nih.gov
Rotatable Bonds 2 PubChem nih.gov

| Topological Polar Surface Area | 41.1 Ų | PubChem nih.gov |

Synthesis of this compound

While a specific, detailed laboratory synthesis of this compound is not readily found in the surveyed literature, the general synthesis of unsymmetrical diaryl ureas is well-established. A common and straightforward method involves the reaction of an amine with an isocyanate.

In the case of this compound, a plausible synthetic route would be the reaction of 2-naphthylamine (B18577) with phenyl isocyanate .

Reaction Scheme:

Reaction of 2-naphthylamine with phenyl isocyanate to form this compound

This reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), at room temperature. The nucleophilic nitrogen of the 2-naphthylamine attacks the electrophilic carbon of the phenyl isocyanate, leading to the formation of the urea linkage. The product can then be isolated and purified by standard techniques such as filtration and recrystallization.

Alternative synthetic strategies for forming the urea bond exist, including the use of phosgene (B1210022) or its safer equivalents to generate an isocyanate in situ, followed by the addition of the second amine. Another approach involves the reaction of an amine with a carbamate (B1207046). orgsyn.org

Potential Areas of Research and Detailed Research Findings on Related Compounds

Although direct research on this compound is scarce, the biological activities of structurally similar compounds provide a strong rationale for its investigation.

Anticancer Research

The diarylurea motif is a well-known pharmacophore in anticancer drug discovery, particularly in the development of kinase inhibitors. For example, a study on 1,3-bis-((3-hydroxynaphthalen-2-yl)phenylmethyl)urea , a more complex urea derivative containing naphthalene moieties, demonstrated significant antitumor effects against hepatocellular carcinoma cells. This compound was shown to induce apoptosis (programmed cell death) in cancer cells. This finding suggests that the combination of a urea linker and naphthalene groups can be a fruitful strategy for designing new anticancer agents. Therefore, it is highly probable that this compound could exhibit cytotoxic activity against various cancer cell lines. Future research should focus on in vitro screening against a panel of human cancer cell lines to determine its IC₅₀ values (the concentration required to inhibit 50% of cell growth). Mechanistic studies could then elucidate whether it acts via kinase inhibition or other pathways.

Enzyme Inhibition Studies

The urea functionality is capable of forming key hydrogen bonds within the active sites of various enzymes. This makes arylurea compounds attractive candidates for enzyme inhibitor design. For instance, various N-arylureas have been investigated as inhibitors of enzymes such as urease, which is implicated in infections by Helicobacter pylori. Given the structural features of this compound, it would be a valuable candidate for screening against a broad range of enzymes, including proteases, kinases, and phosphatases. Identifying a specific enzyme target would be a critical step in understanding its potential therapeutic applications.

Antimicrobial Research

The naphthalene ring is a component of many natural and synthetic compounds with antimicrobial properties. For example, various naphthalene derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The combination of the naphthalene moiety with the arylurea scaffold in this compound makes it a promising candidate for antimicrobial screening. Initial studies would involve determining its minimum inhibitory concentration (MIC) against a panel of pathogenic microorganisms.

This compound is a chemical compound that stands at the intersection of several key areas of medicinal chemistry. The presence of the urea scaffold, a proven pharmacophore, combined with the historically significant phenyl and naphthalene moieties, provides a strong impetus for its investigation as a bioactive molecule. While direct experimental data on this specific compound is limited, the well-documented activities of related arylureas and naphthalene derivatives suggest that it holds potential as an anticancer, enzyme inhibitory, or antimicrobial agent. Further research, beginning with its synthesis and broad biological screening, is warranted to unlock the potential of this intriguing molecule and to expand the chemical space of therapeutically relevant substituted ureas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14N2O B10803843 1-(Naphthalen-2-yl)-3-phenylurea CAS No. 4527-44-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-naphthalen-2-yl-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c20-17(18-15-8-2-1-3-9-15)19-16-11-10-13-6-4-5-7-14(13)12-16/h1-12H,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWGGCOCOBXOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963358
Record name N-Naphthalen-2-yl-N'-phenylcarbamimidic acid
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Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670344
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6299-42-9, 4527-44-0
Record name NSC44661
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Naphthalen-2-yl-N'-phenylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(naphthalen-2-yl)-3-phenylurea
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthetic Methodologies for 1 Naphthalen 2 Yl 3 Phenylurea and Its Analogues

Established Synthetic Pathways for Arylurea Core Structures

The formation of the urea (B33335) linkage is the central transformation in the synthesis of 1-(naphthalen-2-yl)-3-phenylurea (B1617819). Over the years, several reliable methods have been established for this purpose.

The most prevalent and straightforward method for synthesizing unsymmetrical ureas is the reaction between an isocyanate and an amine. This reaction is typically high-yielding and proceeds under mild conditions. For the synthesis of this compound, this can be achieved in two ways: the reaction of phenyl isocyanate with 2-naphthylamine (B18577) or the reaction of 2-naphthyl isocyanate with aniline (B41778). wikipedia.orgrsc.org The choice of reactants is often dictated by the commercial availability and stability of the isocyanate precursor. The reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107), at room temperature. poliuretanos.net

The reactivity of the isocyanate group is high, and the reaction with the primary amine is usually rapid and does not require a catalyst. poliuretanos.net However, the handling of isocyanates requires care due to their toxicity and reactivity towards moisture.

Given the hazardous nature of isocyanates and their phosgene-based synthesis, several alternative methods for urea formation have been developed. These methods often involve the in-situ generation of an isocyanate equivalent or employ a different coupling strategy altogether.

One common approach is the use of phosgene (B1210022) surrogates like carbonyldiimidazole (CDI) or triphosgene. acs.org These reagents react with an amine to form a reactive intermediate that can then be coupled with a second amine to form the unsymmetrical urea.

Another strategy involves the use of carbamates as precursors. For instance, a phenyl carbamate (B1207046) can be reacted with an amine under thermal or catalytic conditions to yield the desired urea.

More recently, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of diaryl ureas. acs.orgcapes.gov.br These methods typically involve the coupling of an aryl halide with a monosubstituted urea or urea itself. This approach offers a high degree of control and functional group tolerance.

Approaches for the Regioselective Incorporation of Naphthalene-2-yl and Phenyl Moieties

The key challenge in the synthesis of this compound is to ensure the correct placement of the naphthalen-2-yl and phenyl groups on the urea core, a concept known as regioselectivity.

In the context of isocyanate-amine coupling, regioselectivity is inherently controlled by the choice of the starting materials. To synthesize this compound, one would react phenyl isocyanate with 2-naphthylamine , or conversely, 2-naphthyl isocyanate with aniline . The commercial availability of these specific starting materials is therefore a critical factor in planning the synthesis.

For methods employing phosgene surrogates like CDI, a stepwise addition of the amines can control the regioselectivity. For example, reacting CDI first with aniline would generate an intermediate that can then be reacted with 2-naphthylamine to form the desired product.

Palladium-catalyzed cross-coupling reactions offer a more versatile approach to regioselectivity. By using a protected urea, such as benzylurea, one can first introduce one aryl group (e.g., the phenyl group via coupling with a phenyl halide) and then, after deprotection, introduce the second aryl group (the naphthalen-2-yl group via coupling with a naphthalenyl halide). This stepwise approach provides excellent control over the final structure. acs.org

Optimization of Reaction Conditions and Yield Enhancement for Urea Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired urea product while minimizing side reactions. Key parameters that are often tuned include the choice of solvent, temperature, catalyst, and base (in the case of catalytic reactions).

For isocyanate-amine couplings, the choice of solvent is important. Aprotic solvents like THF, DCM, or DMF are commonly used to prevent the hydrolysis of the isocyanate. While the reaction often proceeds at room temperature, gentle heating can sometimes be employed to drive the reaction to completion.

In palladium-catalyzed C-N coupling reactions for the synthesis of unsymmetrical diaryl ureas, a systematic optimization of various parameters is often necessary. The following table illustrates a typical optimization process for a related reaction:

EntryPd SourceLigandBaseSolventYield (%)
1Pd(OAc)₂L1K₃PO₄t-BuOH50
2Pd₂(dba)₃L1K₃PO₄t-BuOH<5
3(allyl)PdCl₂L1K₃PO₄t-BuOH<5
4Pd(OAc)₂L1K₃PO₄THF85
5Pd(OAc)₂L1Cs₂CO₃THF99
6Pd(OAc)₂L2Cs₂CO₃THF75
7Pd(OAc)₂L3Cs₂CO₃THF60

This table is a representative example based on findings for the synthesis of unsymmetrical diaryl ureas and illustrates the effect of different reaction components on the yield. L1, L2, and L3 represent different biarylphosphine ligands. acs.org

As shown in the table, the choice of palladium source, ligand, base, and solvent all have a significant impact on the reaction outcome. In this example, the combination of Pd(OAc)₂, a specific biarylphosphine ligand (L1), and cesium carbonate as the base in tetrahydrofuran as the solvent provided the highest yield. acs.org

Strategies for Parallel Synthesis and Combinatorial Library Generation of Urea Derivatives

Parallel synthesis and the generation of combinatorial libraries are powerful strategies in modern drug discovery to rapidly produce a large number of structurally related compounds for biological screening. nih.govnih.gov These techniques are well-suited for the synthesis of urea derivatives due to the reliability and versatility of the underlying chemical reactions.

The isocyanate-amine coupling reaction is particularly amenable to parallel synthesis. nih.govuni.lu By reacting a set of diverse amines with a set of diverse isocyanates in a multi-well plate format, a library of ureas can be efficiently generated. Automated liquid handlers and purification systems can further streamline this process.

For example, a library of diaryl ureas can be synthesized by coupling a variety of substituted anilines with a range of aryl isocyanates. uni.lu This approach allows for the systematic exploration of the structure-activity relationship (SAR) by varying the substituents on both aromatic rings.

The following table outlines a generic scheme for the parallel synthesis of a urea library:

Reactant A (Amine)Reactant B (Isocyanate)Product (Urea)
AnilinePhenyl isocyanate1,3-Diphenylurea (B7728601)
4-ChloroanilinePhenyl isocyanate1-(4-Chlorophenyl)-3-phenylurea
2-Naphthylamine Phenyl isocyanate This compound
Aniline4-Tolyl isocyanate1-Phenyl-3-(p-tolyl)urea
.........

This matrix-based approach allows for the rapid generation of a multitude of distinct urea compounds, including the target molecule this compound, by systematically combining different starting materials.

Advanced Structural Characterization and Conformational Analysis

Crystallographic Analysis of 1-(Naphthalen-2-yl)-3-phenylurea (B1617819) and its Analogues

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, extensive research on analogous arylurea and naphthalene-containing compounds allows for a detailed extrapolation of its likely structural characteristics.

The determination of a crystal structure through single-crystal X-ray diffraction involves a series of well-defined steps. Initially, a suitable single crystal is grown, often through slow evaporation of a solvent. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to yield a set of reflection intensities.

Software programs are then employed to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is subsequently refined against the experimental data. The refinement process typically involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. For analogous structures, data collection is often performed at low temperatures (e.g., 150 K) to reduce thermal vibrations and improve the quality of the diffraction data. nih.gov

A representative example of crystallographic data for a related naphthalene-containing compound is presented in Table 1.

Table 1: Representative Crystallographic Data for an Analogous Naphthalene (B1677914) Derivative

Parameter Value
Empirical formula C₂₂H₂₀O
Formula weight 300.40
Temperature (K) 150
Wavelength (Å) 1.54178
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 5.8326(2) Åb = 17.8578(6) Åc = 15.6469(5) Åα = 90°β = 91.136(3)°γ = 90°
Volume (ų) 1629.42(9)
Z 4
Density (calculated) (Mg/m³) 1.224
Absorption coefficient (mm⁻¹) 0.560

Data for 3-[4-(1-methylethyl)phenyl]-1-(naphthalen-2-yl)prop-2-en-1-one. nih.gov

The conformation of this compound is largely defined by the rotational freedom around the C-N bonds of the urea (B33335) bridge. In analogous aryl ureas, the central urea unit is typically planar. The phenyl and naphthalene rings are often twisted out of this plane to varying degrees.

The dihedral angle between the plane of the phenyl ring and the plane of the urea group, as well as the dihedral angle between the naphthalene ring and the urea group, are critical parameters. For instance, in a related compound, 1-(naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea, the dihedral angles between the central thiourea (B124793) core and the thiophene (B33073) and naphthalene ring systems are 1.8(2)° and 6.45(18)°, respectively, indicating a relatively planar conformation. nih.gov In another naphthalene derivative, the naphthalene and benzene (B151609) rings subtend a dihedral angle of 52.31(4)°. nih.gov These values suggest that in this compound, significant twisting between the aromatic moieties is likely, influenced by steric hindrance and electronic effects.

Hydrogen bonding is a dominant intermolecular force in the crystal structures of aryl ureas. The urea moiety provides two N-H donor sites and one C=O acceptor site, facilitating the formation of robust hydrogen-bonding networks.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon in aryl ureas. Different polymorphs can exhibit distinct physical properties. The formation of a particular polymorph can be influenced by factors such as the solvent used for crystallization and the temperature.

Furthermore, the strong hydrogen-bonding capability of the urea group makes aryl ureas excellent candidates for co-crystallization. rsc.org Co-crystals are crystalline structures containing two or more different molecules in the same crystal lattice. Studies on phenylurea have shown its ability to form co-crystals with various co-formers, where the urea group engages in hydrogen bonding with functional groups on the partner molecule. chemicalbook.com This suggests that this compound could also form co-crystals with suitable guest molecules.

Spectroscopic Approaches for Detailed Structural Elucidation and Conformational Analysis

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques, particularly NMR, offer insights into the dynamic and conformational properties in solution.

For the phenyl group, protons in the ortho, meta, and para positions would exhibit distinct chemical shifts, typically in the aromatic region (δ 7.0-8.0 ppm). Similarly, the protons of the naphthalene ring would appear as a complex set of multiplets in the same region. The N-H protons of the urea linkage would give rise to broader signals, the chemical shifts of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon of the urea group is expected to resonate at a downfield chemical shift (around δ 150-160 ppm). The aromatic carbons of the phenyl and naphthalene rings would appear in the region of δ 110-140 ppm.

A representative, though not experimentally verified for the title compound, set of predicted NMR data is presented in Table 2. For comparison, experimental data for the simpler Phenylurea is provided in Table 3.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm)
C=O ~154
Aromatic C ~118-140

Note: This data is based on computational predictions and has not been experimentally verified.

Table 3: Experimental ¹H and ¹³C NMR Data for Phenylurea in DMSO-d₆

¹H NMR Chemical Shift (ppm)
NH₂ 5.88 (s, 2H)
Aromatic H (meta) 6.90 (t, 1H)
Aromatic H (para) 7.22 (t, 2H)
Aromatic H (ortho) 7.41 (d, 2H)
NH 8.53 (s, 1H)
¹³C NMR Chemical Shift (ppm)
Aromatic C (ortho) 118.1
Aromatic C (para) 121.5
Aromatic C (meta) 128.8
Aromatic C (ipso) 140.2
C=O 155.5

Data obtained from publicly available spectra of Phenylurea. chemicalbook.com

Conformational studies of aryl ureas in solution using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about the proximity of different protons and thus help to determine the preferred conformation around the N-aryl bonds. The dynamic processes, such as rotation around the C-N bonds, can also be investigated using variable temperature NMR studies.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful non-destructive method for identifying the functional groups and elucidating the molecular structure of this compound. The vibrational modes are characteristic of the bonds present within the molecule, including the urea moiety and the aromatic phenyl and naphthyl rings.

The IR spectrum is particularly sensitive to polar functional groups. Key vibrational modes for this compound include the N-H stretching vibrations, typically observed in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the urea group, known as the Amide I band, is a strong absorption expected around 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) typically appears in the 1550-1620 cm⁻¹ range. Furthermore, C-N stretching vibrations can be observed between 1200 and 1400 cm⁻¹. researchgate.netdocumentsdelivered.comnih.gov Aromatic C-H stretching vibrations from both the phenyl and naphthalene rings are expected above 3000 cm⁻¹, while the aromatic C=C stretching vibrations occur in the 1400-1600 cm⁻¹ region. jcsp.org.pk

Raman spectroscopy complements IR by providing information on the less polar, more symmetric vibrations of the carbon skeleton. The aromatic ring stretching modes of the naphthalene and phenyl groups are typically strong in the Raman spectrum.

Interactive Table 1: Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
N-H StretchAmine (Urea)3300 - 3500Medium to Strong
Aromatic C-H StretchPhenyl & Naphthyl3000 - 3100Medium
C=O Stretch (Amide I)Carbonyl (Urea)1630 - 1680Strong
N-H Bend (Amide II)Amine (Urea)1550 - 1620Medium
Aromatic C=C StretchPhenyl & Naphthyl1400 - 1600Medium to Strong
C-N StretchAmine/Amide (Urea)1200 - 1400Medium

Mass Spectrometry for Structural Confirmation and Fragmentation Pattern Analysis in Complex Systems

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The nominal molecular weight of the compound is 262 g/mol . nih.gov

Electron ionization mass spectrometry (EI-MS) of this compound would lead to the formation of a molecular ion ([M]⁺) at m/z 262. Subsequent fragmentation provides valuable structural information. A primary cleavage is expected at the urea linkage. This can occur in two principal ways:

Cleavage to form a phenyl isocyanate radical cation and a 2-naphthylamine (B18577) radical, or their corresponding ions.

Cleavage to form a 2-naphthyl isocyanate radical cation and an aniline (B41778) radical, or their corresponding ions.

Further fragmentation of the initial products would lead to smaller ions. For instance, the fragmentation of the naphthalene moiety can produce characteristic ions. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound indicates significant peaks at m/z values of 143, 93, and 115. nih.gov The ion at m/z 143 could correspond to the 2-naphthylamine cation ([C₁₀H₇NH₂]⁺). The peak at m/z 93 is characteristic of the aniline cation ([C₆H₅NH₂]⁺) or the phenoxy cation ([C₆H₅O]⁺) formed through rearrangement. The ion at m/z 115 could arise from the further fragmentation of the naphthyl group. Predicted mass spectrometry data also suggests the formation of various adducts in electrospray ionization. uni.lu

Interactive Table 2: Key Mass Spectrometry Fragments of this compound

m/z ValueProposed Fragment IonFormula
262Molecular Ion [M]⁺[C₁₇H₁₄N₂O]⁺
1432-Naphthylamine cation[C₁₀H₉N]⁺
119Phenyl isocyanate cation[C₇H₅NO]⁺
93Aniline cation[C₆H₇N]⁺
115Naphthalene fragment[C₉H₇]⁺

Conformational Landscapes and Rotational Barriers of the Urea Moiety

The conformational flexibility of this compound is largely determined by the rotational barriers around the C-N bonds of the central urea moiety. The planarity of the urea group is influenced by the delocalization of nitrogen lone pairs into the carbonyl group. For N,N'-diaryl ureas, several conformations are possible, generally described as trans-trans, trans-cis, and cis-cis, referring to the orientation of the aryl groups with respect to the carbonyl group. nih.gov

In solution, N,N'-diaryl ureas typically favor a conformation where both aromatic rings are in an anti relationship with the urea oxygen. researchgate.net However, the introduction of bulky substituents can influence this preference. For N,N'-diaryl-N,N'-dialkyl ureas, a cis,cis conformation is often preferred, allowing for potential π-stacking interactions between the aryl rings. rsc.org

Computational studies on phenylurea provide insight into the energy barriers for rotation. The rotation around the C(sp²)-N bond (the bond between the carbonyl carbon and a nitrogen) is somewhat hindered, with a calculated barrier of approximately 8.6-9.4 kcal/mol. nih.govresearchgate.net This is slightly higher than in unsubstituted urea due to the electronic effects of the phenyl group. The rotation around the N-C(aryl) bond (the bond between the nitrogen and the phenyl ring) has a significantly lower barrier, calculated to be around 2.4 kcal/mol. nih.govresearchgate.net

These findings suggest that in this compound, rotation around the C-N bonds of the urea core is restricted at room temperature, leading to relatively stable conformers. The rotation of the phenyl and naphthyl rings around their respective N-C bonds, however, is expected to be much more facile. The larger steric bulk of the 2-naphthyl group compared to the phenyl group may lead to a more pronounced conformational preference to minimize steric hindrance.

Interactive Table 3: Rotational Energy Barriers in Phenylurea Derivatives

Rotational BondType of MotionCalculated Rotational Barrier (kcal/mol)Reference
C(sp²)-NRotation of the N-phenyl group around the C-N bond of the urea core8.6 - 9.4 nih.govresearchgate.net
N-C(aryl)Rotation of the phenyl group around the N-C bond2.4 nih.govresearchgate.net

Computational and Theoretical Investigations of 1 Naphthalen 2 Yl 3 Phenylurea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the most stable three-dimensional conformation (ground state geometry) of molecules. For 1-(Naphthalen-2-yl)-3-phenylurea (B1617819), DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry. scienceopen.com

These calculations determine key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. The urea (B33335) linker (-NH-CO-NH-) connects the planar naphthalene (B1677914) and phenyl rings. A key feature of the molecule's geometry is the relative orientation of these two aromatic systems, which is defined by the dihedral angles along the urea bridge. The planarity of the urea group facilitates electron delocalization across the molecule. While specific experimental crystal structure data for this exact compound is not publicly available, DFT provides highly reliable predictions of these parameters. aps.orgrsc.orgresearchgate.netaps.org

Table 1: Predicted Geometrical Parameters for this compound using DFT *

Parameter Bond/Atoms Involved Predicted Value
Bond Length C=O (carbonyl) ~1.25 Å
Bond Length C-N (urea) ~1.38 Å
Bond Angle N-C-N (urea) ~118°
Dihedral Angle C(naphthyl)-N-C(carbonyl)-N ~175-180°
Dihedral Angle N-C(carbonyl)-N-C(phenyl) ~175-180°

*Values are representative and based on DFT studies of similar aryl urea compounds.

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

For this compound, the HOMO is typically distributed over the electron-rich naphthalene ring and the adjacent nitrogen atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often localized on the phenyl ring and the carbonyl group of the urea linker, suggesting these are the likely sites for nucleophilic attack. researchgate.netresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A smaller energy gap implies a molecule is more polarizable and chemically reactive, with its electrons more easily excited to a higher energy state. researchgate.net In related naphthalene derivatives, the HOMO-LUMO gap is a key factor in evaluating their potential as electronic materials. scienceopen.com

Table 2: Predicted Frontier Orbital Energies for this compound *

Orbital Energy (eV)
HOMO ~ -5.8 eV
LUMO ~ -1.5 eV
Energy Gap (ΔE) ~ 4.3 eV

*Energy values are illustrative and derived from studies on structurally similar molecules. scienceopen.com

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map uses a color scale to denote different potential values: red indicates regions of high electron density (negative potential, prone to electrophilic attack), while blue indicates regions of electron deficiency (positive potential, prone to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential. researchgate.net

In an MEP map of this compound, the most negative potential (red) is concentrated around the carbonyl oxygen atom of the urea group, highlighting its role as a primary hydrogen bond acceptor. Regions of positive potential (blue) are located around the N-H protons of the urea bridge, identifying them as key hydrogen bond donor sites. The aromatic surfaces of the naphthalene and phenyl rings typically show regions of moderately negative potential (yellow to orange), making them capable of participating in π-π stacking and cation-π interactions. researchgate.net

Natural Bond Orbital (NBO) analysis examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. This analysis quantifies intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to the molecule's stability. researchgate.neticm.edu.pl

In this compound, significant stabilizing interactions are expected. These include the delocalization of lone pair (n) electrons from the nitrogen atoms into the antibonding π* orbital of the carbonyl group (n → π). This interaction is characteristic of amides and ureas and contributes to the planarity and rigidity of the urea linker. Additionally, delocalization from the π orbitals of the naphthalene and phenyl rings into the π orbitals of the adjacent C-N bonds (π → π*) signifies conjugation across the molecule. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 3: Predicted Major NBO Donor-Acceptor Interactions in this compound *

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
LP (N1) π* (C=O) ~ 45-55 Intramolecular Charge Transfer
LP (N2) π* (C=O) ~ 40-50 Intramolecular Charge Transfer
π (Cnaphthyl-Cnaphthyl) π* (N1-Ccarbonyl) ~ 5-15 Hyperconjugation
π (Cphenyl-Cphenyl) π* (N2-Ccarbonyl) ~ 5-15 Hyperconjugation

*E(2) values are representative estimates based on NBO analyses of analogous aromatic urea compounds.

Molecular Modeling and Docking Studies

Molecular modeling, particularly molecular docking, simulates the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. This technique is crucial in drug discovery for predicting binding affinity and orientation. researcher.lifebohrium.com

While specific docking studies for this compound are not extensively published, analysis of related aryl urea compounds provides a strong model for its potential biological interactions. For instance, urea derivatives are known to target a variety of protein kinases and receptors. nih.govresearchgate.net

A plausible docking scenario would involve the urea moiety acting as a "hinge-binding" element. The two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor, forming a bidentate hydrogen bond pattern with the protein's backbone in the hinge region. The naphthalene and phenyl rings would extend into adjacent hydrophobic pockets, forming favorable van der Waals and π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).

A study on similar naphthyl-urea derivatives targeting the human adenosine (B11128) A2A receptor (PDB: 3EML) showed interactions with key residues in the binding cavity. nih.gov This provides a template for the likely interaction profile of this compound.

Table 4: Potential Interacting Amino Acid Residues for this compound in a Kinase/Receptor Binding Site *

Interaction Type Ligand Moiety Potential Amino Acid Residues
Hydrogen Bonding Urea (-NH-CO-NH-) Glu, Asp, Asn, His, Ser
π-π Stacking Naphthalene Ring Phe, Tyr, Trp, His
π-π Stacking Phenyl Ring Phe, Tyr, Trp, His
Hydrophobic (van der Waals) Naphthalene & Phenyl Rings Leu, Ile, Val, Ala, Met

*Based on docking studies of structurally related aryl urea and naphthalene-containing inhibitors. nih.gov

Ligand Pose Prediction and Binding Energy Calculations

The determination of the most likely binding orientation, or "pose," of a ligand within the active site of a protein is a cornerstone of computational drug discovery. This process, known as molecular docking, is instrumental in predicting the strength and nature of the interaction between a small molecule, such as this compound, and its biological target.

Ligand Pose Prediction: Computational algorithms are employed to generate a multitude of possible conformations of the ligand within the protein's binding pocket. These algorithms explore the rotational and translational degrees of freedom of the ligand, as well as the flexibility of the protein's side chains, to identify the most energetically favorable binding modes. The resulting poses provide a static snapshot of the potential interaction, highlighting key intermolecular contacts such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Binding Energy Calculations: Subsequent to pose prediction, the binding affinity of the ligand for the protein is estimated through scoring functions. These functions calculate a score that represents the theoretical binding energy, with more negative values typically indicating a stronger interaction. While various scoring functions with differing levels of complexity and accuracy exist, they all aim to approximate the free energy of binding.

While specific, publicly available studies detailing the ligand pose prediction and comprehensive binding energy calculations exclusively for this compound are not prevalent, the methodologies are well-established. Such studies would be crucial in elucidating its specific binding mechanism to a given target.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior in Biological Environments

To gain a more dynamic and realistic understanding of the behavior of this compound in a biological system, researchers turn to molecular dynamics (MD) simulations. Unlike the static picture provided by molecular docking, MD simulations model the movement of atoms and molecules over time, offering insights into the conformational flexibility and stability of the ligand-protein complex.

By simulating the physiological environment, including water molecules and ions, MD simulations can reveal:

Conformational Stability: Whether the predicted binding pose from docking is stable over a period of time.

Dynamic Interactions: The transient formation and breaking of intermolecular bonds, providing a more nuanced view of the binding event.

Induced Fit Effects: How the protein and ligand adapt their conformations to each other upon binding.

Detailed molecular dynamics simulation studies specifically focused on this compound are not widely documented in publicly accessible literature. Such investigations would be invaluable for validating docking predictions and understanding the dynamic nature of its interactions with potential biological targets.

In Silico Approaches for Predicting Molecular Interactions and Potential Biological Activities

In the absence of extensive experimental data, in silico methods provide a powerful avenue for predicting the potential biological activities of compounds like this compound. These approaches leverage the chemical structure of a molecule to forecast its interactions with biological targets and its potential as a therapeutic agent.

One notable area where related compounds have been investigated is in the inhibition of quorum sensing in bacteria. A study focused on identifying novel quorum-sensing inhibitors investigated a library of compounds, including a structurally similar, larger molecule, 1-phenyl-3-[5-(phenylcarbamoylamino)naphthalen-1-yl]urea. ajbls.com This research utilized ligand-based screening and molecular docking to assess the binding affinity of these compounds to the ComE response regulator protein in Streptococcus pneumoniae, a key component in its quorum-sensing pathway. ajbls.com

The study identified 49 compounds with similarity to a known ComE inhibitor, 1,3-disubstituted urea, suggesting that the broader class of phenyl-naphthalenyl ureas may possess quorum-sensing inhibitory activity. ajbls.com The investigation highlighted that compounds with high binding affinities, indicated by highly negative docking scores, are promising candidates for further study. ajbls.com

To provide a clearer picture of the findings from the aforementioned study on related compounds, the following table summarizes the docking scores of some of the top-performing molecules against the ComE protein.

Compound NameTarget ProteinDocking Score (kcal/mol)
1-phenyl-3-[5-(phenylcarbamoylamino)naphthalen-1-yl]ureaComE (S. pneumoniae)High Binding Affinity (Specific score not detailed) ajbls.com
1-naphthalen-1-yl-3-[5-(naphthalen-1-ylcarbamoylamino)naphthalen-1-yl]ureaComE (S. pneumoniae)High Binding Affinity (Specific score not detailed) ajbls.com

These in silico findings suggest a plausible biological target and mechanism of action for compounds structurally related to this compound, paving the way for future experimental validation.

Structure Activity Relationship Sar Studies of 1 Naphthalen 2 Yl 3 Phenylurea and Its Derivatives

Impact of Naphthalene (B1677914) Ring Substitutions on Biological Efficacy and Selectivity

The naphthalene ring serves as a bulky, hydrophobic moiety that can engage in crucial π-π stacking and hydrophobic interactions within the binding sites of biological targets. The position and nature of substituents on this ring system can significantly modulate the compound's pharmacological profile.

While extensive SAR studies specifically on 1-(naphthalen-2-yl)-3-phenylurea (B1617819) are not widely published, research on related naphthalene-containing compounds provides valuable insights. For instance, in a series of naphthalene-chalcone hybrids, the substitution pattern on the naphthalene ring was found to be critical for activity. A derivative featuring a 2-substituted naphthalene demonstrated notable anticancer and anticandidal activity, highlighting that the point of attachment and the electronic environment of the naphthalene ring can influence biological outcomes. nih.gov Studies on naphthalene diimides have also shown that the substitution pattern on the aromatic rings is a key determinant of antiproliferative activity. nih.gov

In the context of this compound, substitutions on the naphthalene ring could influence:

Binding Affinity: Introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution of the ring, affecting its interaction with electron-rich or electron-poor pockets in a target protein.

Selectivity: Specific substitutions might favor binding to one biological target over another, thereby enhancing selectivity and reducing off-target effects.

Pharmacokinetic Properties: Modifications to the naphthalene ring can impact the molecule's lipophilicity and metabolic stability, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Further research focusing on systematic substitution on the naphthalene ring of this compound is needed to delineate a precise SAR for this part of the molecule.

Influence of Phenyl Ring Substitutions on Biological Activity and Receptor Binding

The terminal phenyl ring offers another critical site for modification to optimize the biological activity of this compound derivatives. Numerous studies on diaryl ureas have demonstrated that substitutions on this ring play a pivotal role in determining their potency and selectivity, often by interacting with hydrophobic pockets or forming specific hydrogen bonds.

In the development of diaryl urea (B33335) derivatives as potential epidermal growth factor receptor (EGFR) inhibitors, it was found that electrophilic groups on the terminal phenyl ring were beneficial for improving antitumor potency. mdpi.com This suggests that for this compound, the electronic nature of the substituent on the phenyl ring is a key factor.

A study on bisaryl urea anticancer agents that act as mitochondrial uncouplers revealed that lipophilic, electron-withdrawing groups on the aryl rings enhanced their activity. nih.gov This indicates that both the lipophilicity and the electron-withdrawing capacity of the substituents are important for this particular mechanism of action.

Furthermore, in a series of novel urea and thiourea (B124793) derivatives of naphthalene-1,5-diamine, compounds with fluoro or trifluoromethyl substitutions on the phenyl ring exhibited the highest antimicrobial activity. acgpubs.org This highlights the potential of halogenated substituents to enhance the biological efficacy of this class of compounds.

The following table summarizes the general SAR trends for phenyl ring substitutions in related diaryl urea compounds:

Substitution PositionSubstituent TypeImpact on ActivityPutative Rationale
ParaElectron-withdrawing (e.g., -Cl, -CF3)Generally increased anticancer/antimicrobial activity. nih.govacgpubs.orgEnhances interaction with hydrophobic pockets and can increase the acidity of the urea N-H for stronger hydrogen bonding.
ParaElectron-donating (e.g., -OCH3)Variable, can decrease activity in some series.May alter electronic properties unfavorably for target binding.
MetaElectron-withdrawingCan contribute to increased potency.Favorable positioning for interaction with specific residues in the binding site.
OrthoVariousOften leads to decreased activity.Potential for steric hindrance, disrupting the optimal binding conformation.

Role of the Urea Linkage and its Modifications in Ligand-Target Interactions

The urea linkage (-NH-CO-NH-) is a cornerstone of the biological activity of this compound and its analogs. This moiety is a rigid and planar unit that can act as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen). This dual functionality allows it to form strong and specific interactions with amino acid residues in the binding sites of target proteins, such as kinases. nih.gov

The replacement of the urea oxygen with a sulfur atom to form a thiourea linkage (-NH-CS-NH-) is a common bioisosteric modification in medicinal chemistry. This change can significantly alter the compound's properties:

Hydrogen Bonding: The thiocarbonyl group is a weaker hydrogen bond acceptor than the carbonyl group. However, the N-H protons of a thiourea are generally more acidic, making them stronger hydrogen bond donors. biointerfaceresearch.com

Lipophilicity and Electronic Properties: The thiourea group is more lipophilic and has different electronic properties compared to the urea group, which can affect cell permeability and target binding. mdpi.com

Coordination Properties: The soft sulfur atom of the thiourea can coordinate with metal ions in metalloenzymes. researchgate.net

In a study of naphthalene-1,5-diamine derivatives, both urea and thiourea compounds showed significant antimicrobial activity, with some fluorinated thiourea derivatives being particularly potent. acgpubs.org Another study on 1,8-naphthalimide-acridinyl hybrids utilized a thiourea linker to connect the two pharmacophores, resulting in compounds with anticancer and DNA-topoisomerase I inhibitory activity. semanticscholar.org These findings suggest that both urea and thiourea linkages can be successfully incorporated into naphthalene-based scaffolds to achieve potent biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

For diaryl ureas and naphthalene derivatives, several QSAR studies have been conducted, primarily in the context of their anticancer activity as kinase inhibitors. These studies have identified several key molecular descriptors that influence their biological efficacy:

Steric Properties: The size and shape of the molecule and its substituents are often critical for fitting into the target's binding pocket. Descriptors related to molecular volume and surface area are frequently important in QSAR models. nih.gov

Electronic Properties: The electronic nature of the substituents, as described by parameters like Hammett constants or calculated atomic charges, can significantly impact binding affinity. These properties influence hydrogen bonding, electrostatic interactions, and π-π stacking. nih.gov

Hydrophobicity: The lipophilicity of the compounds, often represented by the logarithm of the partition coefficient (logP), is crucial for membrane permeability and interaction with hydrophobic regions of the target protein. mdpi.com

Topological and Geometrical Descriptors: These descriptors encode information about the connectivity of atoms and the three-dimensional arrangement of the molecule, which are fundamental to its interaction with a specific target.

A QSAR study on phenoxypyrimidine derivatives as p38 kinase inhibitors revealed the significant roles of steric effects, hydrogen bonding, and electronic properties. nih.gov Similarly, a 3D-QSAR study on 1,2-naphthoquinone (B1664529) derivatives as PTP 1B inhibitors showed that the spatial arrangement of shape and electrostatic potential could guide the development of more potent inhibitors. nih.gov These findings are highly relevant to the this compound scaffold and suggest that a successful QSAR model for its derivatives would likely incorporate a combination of these descriptor types.

Pharmacophore Development and Optimization Strategies for Enhanced Potency

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a biological response. Pharmacophore models are powerful tools in drug discovery for virtual screening of compound libraries and for guiding the design of new molecules with improved potency.

For diaryl urea-based inhibitors, including those with a this compound core, a typical pharmacophore model would include: dovepress.com

Hydrogen Bond Donors: Corresponding to the N-H groups of the urea linkage.

Hydrogen Bond Acceptor: The carbonyl oxygen of the urea moiety.

Hydrophobic/Aromatic Features: Representing the naphthalene and phenyl rings, which engage in hydrophobic and aromatic interactions.

The development of a pharmacophore model is often an iterative process. dovepress.com It can be generated based on the structure of a known potent ligand (ligand-based) or from the structure of the ligand-binding site of the target protein (structure-based). Once a model is established, it can be used to:

Identify Novel Scaffolds: By screening large chemical databases for molecules that match the pharmacophore features.

Optimize Existing Leads: By suggesting modifications to a lead compound, such as this compound, to better fit the pharmacophore and enhance its interaction with the target. For example, the model might suggest the optimal placement of substituents on the naphthalene or phenyl rings to interact with specific hydrophobic pockets or to form additional hydrogen bonds.

Biological Activities and Molecular Mechanisms of Action

Anti-cancer and Antiproliferative Potentials

Derivatives of 1-(naphthalen-2-yl)-3-phenylurea (B1617819) have demonstrated notable anti-cancer and antiproliferative activities. These effects are attributed to their ability to interfere with key cellular processes that are often dysregulated in cancer.

Inhibition of Specific Kinase Targets (e.g., CDK2, VEGFR-2, EGFR, HER2)

Naphthalene (B1677914) derivatives have been identified as potent inhibitors of several protein kinases that are crucial for cancer cell proliferation and survival. For instance, certain 1,3-diphenylurea (B7728601) derivatives appended with an aryl pyridine (B92270) moiety have been designed and synthesized as inhibitors of c-MET and VEGFR-2, which are receptor tyrosine kinases involved in tumor growth and angiogenesis. nih.gov One such derivative, APPU2n, showed significant inhibitory activity against these kinases, leading to the induction of apoptosis in cancer cells. nih.gov

Furthermore, the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key members of the ErbB family of receptor tyrosine kinases and are often overexpressed in various cancers, correlating with a poor prognosis. nih.gov Studies have shown that dual inhibitors of EGFR and HER2, such as lapatinib (B449) and GW2974, can effectively block the signaling pathways mediated by these receptors. nih.gov The combination of these inhibitors with Bcl-2 inhibitors has demonstrated synergistic effects in suppressing the growth of breast cancer cell lines. nih.gov Naphthalene-based compounds have also been investigated for their potential to inhibit EGFR. For example, a series of pyrazole-thiazol-4-one hybrids incorporating a naphthalene moiety exhibited potent antiproliferative actions against breast cancer cell lines, with some compounds showing nanomolar inhibitory activity against EGFR. nih.gov

Modulation of Cellular Signaling Pathways (e.g., PI3K/Akt Pathway)

The phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers, including non-small-cell lung cancer (NSCLC). mdpi.com Phenylurea derivatives have been investigated as potential inhibitors of this pathway. mdpi.com For instance, certain unsymmetrical N,Nʹ-diarylurea derivatives have been shown to target the PI3K/Akt pathway in NSCLC cells. mdpi.com One such compound, CTPPU, was found to be more potent than its hydroxylated counterpart in reducing cell viability and colony formation in NSCLC cells by inhibiting the Akt signaling pathway. mdpi.com This inhibition, in turn, affects downstream targets like glycogen (B147801) synthase kinase (GSK)-3β and c-Myc. mdpi.com

The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently deregulated in various human cancers. nih.gov Several natural and synthetic compounds, including those with a naphthalene scaffold, have been explored for their ability to inhibit this pathway. nih.govnih.gov For example, a series of 1-((2-hydroxynaphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one derivatives were synthesized and evaluated for their cytotoxicity against breast and colon cancer cell lines. nih.gov Molecular docking studies suggested that these compounds could bind to the active site of PI3K, with some derivatives showing significant inhibitory constants. nih.gov The inhibition of the EGFR/HER2 signaling pathway, particularly the downstream PI3K activity, has also been shown to suppress the expression of PD-L1 and the release of cytokines, suggesting a potential role in modulating the tumor microenvironment. nih.gov

Induction of Apoptotic Pathways and Cell Cycle Arrest Mechanisms

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer agents exert their effects. Naphthalene-containing compounds have been shown to induce apoptosis in various cancer cell lines. For instance, novel 1,8-naphthalimide (B145957) derivatives have been found to induce apoptosis and cell death in human glioblastoma cells. nih.gov These compounds were shown to inhibit DNA topoisomerase II activity, leading to DNA damage and subsequent apoptosis. nih.gov Similarly, certain benzoylurea (B1208200) derivatives have been demonstrated to induce apoptosis in human cancer cells, accompanied by an increase in the production of reactive oxygen species (ROS). nih.gov

In addition to apoptosis, the induction of cell cycle arrest is another important anti-cancer mechanism. The dichloromethane (B109758) fraction of Toddalia asiatica, which contains various secondary metabolites, has been shown to induce G2/M phase cell cycle arrest and apoptosis in HT-29 colon cancer cells. frontiersin.org This cell cycle arrest was found to be associated with an increase in ROS levels. frontiersin.org Some 1,8-naphthalimide derivatives have also been observed to cause G2/M cell cycle arrest in glioblastoma cells. nih.gov Furthermore, a novel benzoylurea derivative, SUD, was found to induce G2-phase arrest in MCF-7 breast cancer cells and G1-phase arrest in BGC-823 gastric cancer cells. nih.gov

Investigation of Selectivity against Various Cancer Cell Lines

The selectivity of anti-cancer agents is a crucial factor in their therapeutic potential, as it determines their ability to target cancer cells while sparing normal cells. Several studies have investigated the selective cytotoxicity of naphthalene-based compounds against different cancer cell lines. For example, a series of 1-((2-hydroxynaphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one derivatives showed significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT116) cell lines, with some compounds exhibiting high inhibitory activity in MCF-7 cells. nih.gov

Similarly, a series of pyrazole-thiazol-4-one hybrids with a naphthalene moiety displayed potent antiproliferative activity against breast cancer cell lines T-47D and MDA-MB-231. nih.gov Naphthalene-substituted triazole spirodienones also exhibited strong inhibitory effects on various cancer cell lines, including MDA-MB-231, Hela, and A549 cells. nih.gov Furthermore, a novel 1,3-diphenylurea appended aryl pyridine derivative, APPU2n, demonstrated a favorable selectivity profile, causing lower viability in normal cells compared to cancer cells. nih.gov

Table 1: Cytotoxicity of Naphthalene Derivatives Against Various Cancer Cell Lines

Compound/Derivative ClassCancer Cell Line(s)Observed EffectReference
1-((2-hydroxynaphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one derivativesMCF-7 (breast), HCT116 (colon)Significant cytotoxicity, particularly in MCF-7 cells. nih.gov nih.gov
Pyrazole-thiazol-4-one hybrids with naphthalene moietyT-47D (breast), MDA-MB-231 (breast)Potent antiproliferative activity. nih.gov nih.gov
Naphthalene-substituted triazole spirodienonesMDA-MB-231 (breast), Hela (cervical), A549 (lung)Strong inhibitory effects. nih.gov nih.gov
1,3-Diphenylurea appended aryl pyridine derivative (APPU2n)MCF-7 (breast), PC-3 (prostate)High percentage of cell viability reduction in cancer cells with lower impact on normal cells. nih.gov nih.gov

Anti-diabetic Activity and α-Glucosidase Inhibition

In addition to their anti-cancer properties, certain naphthalene derivatives have shown promise as anti-diabetic agents. This activity is primarily linked to their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion and glucose absorption.

Characterization of Competitive Inhibition Mechanisms

α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into simpler sugars, which are then absorbed into the bloodstream. mdpi.com Inhibiting this enzyme can delay glucose absorption and help manage blood glucose levels, making it a therapeutic target for type 2 diabetes. mdpi.comnih.gov

Several studies have investigated the α-glucosidase inhibitory potential of naphthalene derivatives. For instance, a series of acetamide (B32628) derivatives containing a 1,2,4-triazole (B32235) and a naphthalene moiety displayed potent α-glucosidase inhibitory activity, with some compounds showing significantly lower IC50 values than the standard drug acarbose. researchgate.net Molecular docking studies suggested that these compounds could effectively interact with the active site of the enzyme. researchgate.net

The mechanism of inhibition has been characterized in some cases as competitive. For example, 2-hydroxy-1,4-naphthoquinone (B1674593) (2HNQ) was found to inhibit α-glucosidase activity in a concentration-dependent manner. nih.gov Kinetic studies using a double-reciprocal plot can be used to determine the mode of inhibition. In competitive inhibition, the inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition is characterized by an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax).

Exploration of Allosteric Modulation in Glucose Metabolism Regulation

The regulation of glucose metabolism is a critical therapeutic target for metabolic diseases like type 2 diabetes. One key strategy involves the allosteric modulation of enzymes central to glucose homeostasis, such as glucokinase (GK) and pyruvate (B1213749) kinase (PK). nih.govnih.govnih.govnih.gov Allosteric modulators bind to a site on an enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. nih.gov Small molecules that act as allosteric activators of glucokinase can enhance glucose utilization and insulin (B600854) secretion, representing a potential therapeutic avenue. nih.govnih.gov

Currently, there is no available scientific literature or research data from the conducted searches that specifically investigates or demonstrates the allosteric modulation of glucose metabolism-related enzymes by this compound. This area remains unexplored, and further research would be required to determine if this particular compound has any activity in regulating glucose metabolism through allosteric mechanisms.

Anti-tubercular Activity

The rise of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery of novel therapeutic agents. Urea (B33335) and thiourea (B124793) derivatives have been identified as a promising class of compounds in the development of new anti-tubercular drugs. nih.govresearchgate.net

The genome of M. tuberculosis encodes a significant number of epoxide hydrolases (Eph), including EphA, EphB, EphC, EphD, EphE, and EphF. nih.gov These enzymes are believed to play crucial roles in the lipid metabolism and detoxification pathways that allow the bacterium to survive within the hostile environment of host macrophages. nih.govresearchgate.net This makes them attractive targets for new anti-tubercular drugs.

Urea derivatives are recognized as inhibitors of soluble epoxide hydrolases. nih.govresearchgate.net For instance, the adamantyl urea compound AU1235 has been shown to inhibit mycobacterial EphD, an enzyme involved in the metabolism of mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov Given that this compound possesses the core urea scaffold, it is hypothesized to have a similar inhibitory potential against mycobacterial epoxide hydrolases like EphB and EphE, although direct enzymatic assays for this specific compound have not been reported in the reviewed literature. The inhibition of these enzymes could disrupt the integrity of the mycobacterial cell wall, leading to a potent anti-tubercular effect.

The ultimate measure of an anti-tubercular compound's potential is its ability to inhibit the growth of the whole mycobacterial cell. While related urea derivatives have been investigated for their anti-mycobacterial properties, specific data on the whole-cell efficacy of this compound against M. tuberculosis strains is not available in the current body of literature.

Table 1: Whole-Cell Anti-mycobacterial Efficacy of this compound (Data not available in the reviewed literature)

Mycobacterial Strain Minimum Inhibitory Concentration (MIC)
M. tuberculosis H37Rv Not Reported
Multidrug-Resistant (MDR) Strain Not Reported
Extensively Drug-Resistant (XDR) Strain Not Reported

Antibacterial Activities

Beyond its potential anti-tubercular effects, the broader antibacterial profile of this compound is of interest. Phenylurea derivatives have been synthesized and evaluated for general antimicrobial activity, with some showing remarkable effects against various microorganisms. nih.gov

Bacterial enzymes such as DNA gyrase and topoisomerase IV are well-established targets for broad-spectrum antibacterial drugs. derpharmachemica.com These enzymes are crucial for bacterial DNA replication, and their inhibition leads to cell death. Similarly, enzymes in vital biosynthetic pathways, such as dehydrosqualene synthase in Staphylococcus aureus, are considered potential targets for anti-infective therapies.

There are currently no studies in the reviewed literature that report the inhibitory activity of this compound against DNA gyrase B or dehydrosqualene synthase. Research into these potential mechanisms of action is required to understand its broader antibacterial potential.

The evaluation of a compound against a panel of diverse bacterial species is essential to determine its spectrum of activity. While structurally related compounds like 1-[3-(1,8-naphthyridin-2-yl)phenyl]-3-arylurea derivatives have shown inhibitory effects against bacterial cells, a comprehensive broad-spectrum antibacterial activity profile for this compound is not documented. researchgate.net

Table 2: Broad-Spectrum Antibacterial Activity of this compound (Data not available in the reviewed literature)

Bacterial Strain Gram Type Minimum Inhibitory Concentration (MIC)
Escherichia coli Gram-Negative Not Reported
Pseudomonas aeruginosa Gram-Negative Not Reported
Staphylococcus aureus Gram-Positive Not Reported
Bacillus subtilis Gram-Positive Not Reported

Receptor Allosteric Modulation (e.g., Cannabinoid CB1 Receptor)

The compound this compound has been investigated as part of a broader class of diarylureas that function as allosteric modulators of the Cannabinoid CB1 receptor. nih.gov Allosteric modulators represent an alternative therapeutic strategy to traditional orthosteric ligands. nih.gov They bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by endogenous ligands. nih.govnih.gov This interaction can alter the receptor's response to the orthosteric ligand by either enhancing or diminishing its affinity and/or efficacy, a mechanism that offers potential for greater selectivity and improved safety profiles. nih.gov

Allosteric modulators of the CB1 receptor are categorized as either positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs). nih.gov PAMs can enhance the binding and/or signaling of an orthosteric agonist, while NAMs reduce it. nih.govresearchgate.net Several diarylureas, such as PSNCBAM-1, have demonstrated NAM characteristics; they inhibit agonist-stimulated signaling while simultaneously enhancing the binding of radiolabeled agonists like [³H]CP55,940. nih.govnih.gov

In a study evaluating a series of novel diarylurea-based allosteric modulators, this compound (designated as compound 42 in the study) was synthesized and assessed for its activity at the CB1 receptor. nih.gov The research found that this specific compound was a weaker modulator in both functional and binding assays compared to other analogs in the series. nih.gov For instance, while other analogs showed significant potency in inhibiting agonist-induced calcium mobilization and [³⁵S]GTP-γ-S binding, the naphthalen-2-yl derivative was less active. nih.gov This suggests that the nature of the aromatic ring system is a critical determinant of the allosteric modulatory activity within this chemical class. nih.gov

Compound NameStructure ModificationActivity in Calcium Mobilization AssayActivity in [³⁵S]GTP-γ-S Binding Assay
3-Biphenyl analog (38)Biphenyl group at the 3-positionWeaker activityComparable potency to other phenyl analogs
4-Biphenyl analog (39)Biphenyl group at the 4-positionWeak to no activityWeak to no activity
Benzofuran-5-yl analog (41)Benzofuran ringLower potencyComparable potency to phenyl analogs
This compound (42)Naphthalene ringWeaker modulatorWeaker modulator
Quinoline-3-yl analog (43)Quinoline ring at the 3-positionWeaker modulatorWeaker modulator
Quinoline-3-yl analog (44)Quinoline ring at the 3-positionLower potencyComparable potency to phenyl analogs
Data sourced from a study on novel diarylurea-based allosteric modulators of the cannabinoid CB1 receptor. nih.gov

General In Vitro Biological Evaluation Methodologies

The biological activity of this compound and related diarylurea compounds as CB1 receptor allosteric modulators is determined using a variety of established in vitro assays. nih.govnih.gov These methods are designed to measure the compound's effect on different aspects of receptor function, from ligand binding to downstream signaling pathways.

Cellular Assays (e.g., Calcium Mobilization Assay): Cellular assays are crucial for assessing the functional consequences of a compound's interaction with the receptor in a living cell environment. The intracellular calcium mobilization assay is a common method used for CB1 receptors, which are G-protein-coupled receptors (GPCRs) that can signal through Gq proteins to release intracellular calcium stores. nih.govnih.gov In this assay, cells expressing the CB1 receptor are loaded with a calcium-sensitive fluorescent dye. When an agonist like CP55,940 stimulates the receptor, it triggers a signaling cascade that results in an increase in intracellular calcium, which is detected as a change in fluorescence. nih.gov Allosteric modulators are evaluated by their ability to alter this agonist-induced response. nih.govnih.gov For example, NAMs like those in the diarylurea class dose-dependently inhibit the calcium mobilization stimulated by the agonist. nih.gov The finding that this compound was a weak modulator indicates it had a minimal effect on inhibiting this agonist-induced calcium flux. nih.gov

Enzyme Inhibition Assays (e.g., [³⁵S]GTP-γ-S Binding Assay): The [³⁵S]GTP-γ-S binding assay is a functional assay that directly measures the activation of G-proteins, the immediate downstream partners of GPCRs. nih.gov When a GPCR is activated by an agonist, it catalyzes the exchange of GDP for GTP on the α-subunit of its associated G-protein. This assay uses a non-hydrolyzable analog of GTP, [³⁵S]GTP-γ-S, which binds to the activated G-protein. nih.gov The amount of bound radioactivity is proportional to the level of G-protein activation. nih.gov Negative allosteric modulators are expected to decrease the ability of an orthosteric agonist to stimulate [³⁵S]GTP-γ-S binding. nih.gov The weaker activity of this compound in this assay suggests it is less effective at negatively modulating the agonist's ability to activate the G-protein. nih.gov

Binding Assays (e.g., Radioligand Binding Assays): Binding assays are used to determine if and how a compound physically interacts with the receptor. For CB1 allosteric modulators, radioligand binding assays are particularly informative. nih.govelsevierpure.com These assays measure the ability of a test compound to affect the binding of a known radiolabeled ligand to the receptor. nih.gov A hallmark of many CB1 NAMs is their ability to enhance the binding of a radiolabeled agonist, such as [³H]CP55,940, to the orthosteric site, demonstrating positive binding cooperativity. nih.govelsevierpure.com The modulator is incubated with cell membranes containing the CB1 receptor and the radioligand, and the amount of bound radioactivity is measured. An increase in specific binding in the presence of the test compound indicates a positive allosteric effect on agonist affinity. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
PSNCBAM-1
CP55,940
ZCZ011
GAT211
ORG27569
SR141716A

Conclusion and Future Research Directions

Summary of Key Academic Findings and Contributions

1-(Naphthalen-2-yl)-3-phenylurea (B1617819) is an aromatic urea (B33335) derivative with the chemical formula C17H14N2O. nih.gov Its structure, featuring a central urea moiety linked to a naphthalene (B1677914) ring and a phenyl group, has positioned it as a compound of interest in chemical and biological research. ontosight.ai

Key findings from academic and database sources primarily revolve around its fundamental chemical and physical properties. Its molecular weight is approximately 262.31 g/mol . chemscene.com Computational studies have predicted its properties, including an XLogP3 value of 3.7, which suggests a degree of lipophilicity. nih.gov The molecule has two hydrogen bond donors and three hydrogen bond acceptors, characteristics that are crucial for potential interactions with biological targets. The urea functionality is well-known for its ability to form stable hydrogen bonds with proteins and other receptors, a foundational principle in drug design. nih.gov

Spectroscopic data, including 13C NMR, Mass Spectrometry (GC-MS), and IR spectra, are available in spectral databases, providing the basis for its structural confirmation and characterization. nih.gov While extensive biological activity studies specifically on this compound are not widely published, its structural motifs are present in many bioactive compounds. ontosight.ainih.gov Urea derivatives have been investigated for a wide range of pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govsmolecule.com The presence of the naphthalene group is also significant, as naphthalene-containing compounds have shown promise in anticancer research. nih.govnih.gov The compound is listed in numerous chemical databases and is available from various suppliers, indicating its accessibility for research purposes. nih.govchemscene.comchemnet.comchemnet.combldpharm.com

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C17H14N2O nih.govchemnet.com
Molecular Weight ~262.31 g/mol nih.govchemscene.com
IUPAC Name 1-naphthalen-2-yl-3-phenylurea nih.gov
CAS Number 6299-42-9 nih.govchemnet.com
XLogP3 3.7 nih.gov
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4

Identification of Remaining Research Gaps and Challenges in Urea Chemistry

The broader field of urea chemistry, despite its maturity since Wöhler's synthesis in 1828, still faces significant challenges that impact the study of compounds like this compound. nih.govscientificinquirer.com

Synthesis and Sustainability: Traditional synthesis methods for ureas often involve hazardous reagents like phosgene (B1210022) or isocyanates, posing safety and environmental risks. nih.govmdpi.com A major research gap is the development of safer, more efficient, and sustainable synthetic routes. While progress has been made using alternatives like CO2 or hypervalent iodine reagents, these are not yet universally adopted. mdpi.comnih.gov Furthermore, the conventional industrial production of urea is energy-intensive and has a significant carbon footprint, driving research into greener alternatives like photochemical or electrochemical synthesis. researchgate.netethz.ch

Physicochemical Properties: A significant hurdle for many urea-based drug candidates is their often poor solubility and metabolic instability, which can lead to high attrition rates during clinical development. nih.gov Overcoming these liabilities through chemical modification remains a persistent challenge.

Target Specificity: While the urea moiety is excellent for forming hydrogen bonds, achieving high selectivity for a specific biological target can be difficult. nih.gov The flexibility of the urea backbone can allow binding to multiple off-target proteins, leading to potential side effects. Designing rigidified or constrained analogues is an ongoing area of research. nih.gov

Understanding Mechanisms: For many bioactive urea compounds, the precise mechanism of action is not fully understood. nih.gov For instance, while many urea derivatives are known urease inhibitors, the exact binding modes and the reasons for varying potency among similar structures are still areas of active investigation. nih.gov

Perspectives on Advanced Derivative Design and Target Validation

Future research on this compound will likely focus on the design of advanced derivatives to enhance its potential therapeutic value. Several strategies from modern medicinal chemistry could be applied.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of the this compound scaffold is a critical next step. This would involve synthesizing analogues with various substituents on both the phenyl and naphthalene rings to probe how these changes affect biological activity. For example, adding electron-withdrawing or electron-donating groups could modulate the electronic properties and binding affinities. nih.govresearchgate.net

Bioisosteric Replacement: To address potential issues like poor solubility or metabolic instability, the central urea group could be replaced with a bioisostere. nih.gov Squaramides, for instance, are known to be effective non-classical replacements for the urea scaffold, as they can form strong hydrogen bonds and have different physicochemical profiles. nih.gov

Conformational Constraint: Introducing cyclic structures to constrain the conformation of the molecule could lead to higher potency and selectivity for specific biological targets. nih.gov This strategy has been successfully used to develop potent inhibitors for various enzymes and receptors. nih.gov

Target Identification and Validation: For derivatives that show promising biological activity, identifying the specific molecular target is crucial. Modern chemical biology tools, such as creating biotinylated probes of the lead compound for use in pull-down assays, can help identify binding partners within the cell. nih.gov Once a target is identified, further validation through genetic and pharmacological studies is necessary.

Potential for Further Translational Research in Specific Therapeutic Areas

Given the established biological activities of related urea and naphthalene-containing compounds, translational research on this compound and its future derivatives could be focused on several key therapeutic areas.

Oncology: Many successful kinase inhibitors, such as sorafenib, feature a diaryl urea structure. researchgate.net The this compound scaffold is a prime candidate for development as a kinase inhibitor. Furthermore, naphthalene derivatives have shown potent anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest. smolecule.comnih.govnih.gov Research could focus on screening this compound and its analogues against panels of cancer cell lines and relevant kinases.

Infectious Diseases: Urea and thiourea (B124793) derivatives have been investigated as antimicrobial agents, including against Mycobacterium tuberculosis. nih.gov The potential of this compound as an antibacterial or antifungal agent warrants investigation. It could also be explored as a urease inhibitor, a strategy for treating infections by urease-producing bacteria like Helicobacter pylori. nih.gov

Inflammatory Diseases: Some urea derivatives act as inhibitors of soluble epoxide hydrolase (sEH), a target for treating hypertension and inflammatory conditions. nih.gov The anti-inflammatory potential of the this compound scaffold could be explored in relevant cellular and animal models of inflammation. smolecule.com

Methodological Innovations in Urea Compound Research

Advancements in research methodologies will be pivotal for unlocking the full potential of this compound and related compounds.

Innovative Synthesis: There is a strong trend toward developing greener and more efficient synthetic methods. This includes metal-free coupling reactions using reagents like PhI(OAc)2, which avoid toxic catalysts, and exploring novel energy sources like light (photochemistry) or electricity (electrochemistry) to drive urea synthesis under milder conditions. mdpi.comresearchgate.net Recently, the spontaneous formation of urea on aqueous surfaces from CO₂ and ammonia (B1221849) without catalysts or external energy has been discovered, opening new avenues for sustainable synthesis. ethz.ch

Computational Chemistry: The use of computational tools is becoming indispensable. Density Functional Theory (DFT) can be used to predict the optimized molecular structure, vibrational frequencies (IR and Raman), and electronic properties of new derivatives. nih.gov Molecular docking and dynamics simulations can predict how these compounds bind to specific protein targets, guiding rational drug design and helping to prioritize synthetic efforts.

Advanced Analytical Techniques: Sophisticated 1D and 2D NMR spectroscopy and high-resolution mass spectrometry remain the cornerstones of structural elucidation. nih.govnih.gov When these compounds are used as additives in materials science, such as in perovskite solar cells, techniques like steady-state and time-resolved photoluminescence are used to analyze their effects on carrier recombination and device efficiency. acs.org

High-Throughput Screening: To efficiently evaluate the biological activity of a library of newly synthesized derivatives, high-throughput screening (HTS) against panels of cell lines or purified protein targets is essential. This allows for the rapid identification of lead compounds for further development.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Sorafenib
Carbon Dioxide

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Naphthalen-2-yl)-3-phenylurea, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or urea coupling reactions. A common approach involves reacting 2-naphthylamine with phenyl isocyanate under reflux in anhydrous dichloromethane . Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) for molecular confirmation. Differential scanning calorimetry (DSC) can assess crystallinity and thermal stability .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Use factorial design (e.g., 2^k designs) to test variables like concentration, solvent polarity, and exposure time in antimicrobial assays (e.g., against E. coli or S. aureus). Prioritize outcomes such as minimum inhibitory concentration (MIC) and zone of inhibition measurements. Include positive controls (e.g., ampicillin) and negative controls (solvent-only) to minimize false positives .

Q. What spectroscopic techniques are critical for characterizing its structure?

  • Methodological Answer : Nuclear magnetic resonance (NMR) is essential:

  • ¹H NMR : Peaks at δ 7.2–8.5 ppm confirm aromatic protons from naphthalene and phenyl groups.
  • ¹³C NMR : Signals at 120–140 ppm indicate urea carbonyl (C=O) and aromatic carbons.
  • FTIR : Stretching at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) confirm urea functionality .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity for anticancer targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against targets like topoisomerase II or tubulin. Use density functional theory (DFT) to calculate electrostatic potential maps and H-bond donor/acceptor sites. Validate predictions with surface plasmon resonance (SPR) to measure real-time binding kinetics (e.g., KD values) .

Q. What strategies resolve contradictions in toxicological data across species?

  • Methodological Answer : Apply systematic review frameworks (e.g., ATSDR’s inclusion criteria in Table B-1) to filter studies by route (oral/inhalation) and health outcomes (hepatic/renal effects). Use meta-analysis to quantify heterogeneity (I² statistic) and subgroup analysis to identify species-specific metabolic pathways (e.g., cytochrome P450 differences) .

Q. How can factorial design optimize reaction yield while minimizing byproducts?

  • Methodological Answer : Implement a 3³ full factorial design varying temperature (25–80°C), catalyst loading (0.1–1.0 mol%), and reaction time (4–24 hrs). Analyze main effects and interactions via ANOVA. Response surface methodology (RSM) can model nonlinear relationships, and gas chromatography (GC) monitors byproduct formation (e.g., phenyl isocyanate dimer) .

Q. What mechanisms underlie its potential as an endocrine disruptor?

  • Methodological Answer : Use luciferase reporter assays (e.g., ERα/ERβ transactivation) to assess estrogenic activity. Compare dose-response curves (0.1–100 µM) to BPA, noting non-monotonic effects. Pair with RNA-seq to identify dysregulated genes (e.g., CYP19A1 in steroidogenesis) .

Data Analysis & Theoretical Frameworks

Q. How should researchers integrate conflicting pharmacokinetic data from in vitro and in vivo studies?

  • Methodological Answer : Develop a physiologically based pharmacokinetic (PBPK) model incorporating partition coefficients (log P) and protein binding data. Validate with mass balance studies using ¹⁴C-labeled compound in rodents. Bayesian statistics can reconcile discrepancies by weighting data quality (e.g., ATSDR’s peer-review criteria) .

Q. What theoretical frameworks guide structure-activity relationship (SAR) studies for urea derivatives?

  • Methodological Answer : Apply Hansch analysis to correlate substituent electronic parameters (σ, π) with bioactivity. Use Comparative Molecular Field Analysis (CoMFA) to map steric/electrostatic fields. Link to conceptual frameworks like "molecular mimicry" to explain interactions with enzyme active sites .

Tables for Key Methodologies

Experimental Design Application Key Parameters
Full Factorial Design (2³)Optimizing synthesis yieldTemp, catalyst, time
Sequential SimplexMaximizing antimicrobial activityConcentration, pH, solvent ratio
PBPK ModelingInterspecies toxicokineticslog P, clearance rates, tissue partitioning

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.